1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
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Overview
Description
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 239.7 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Scientific Research Applications
Coordination Polymers and Frameworks
A fascinating application of pyridine derivatives, closely related to 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, involves the synthesis of three-dimensional lanthanide coordination polymers. These compounds exhibit unique frameworks constructed by helix-linked scalelike sheets, offering insights into novel structural topologies and luminescent properties (Qin et al., 2005). Similarly, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varied conditions has been explored to form different coordination polymers, indicating the versatility of pyridine derivatives in constructing complex structures (Ghosh, Savitha, & Bharadwaj, 2004).
Structural and Computational Studies
The hydrothermal synthesis of zinc coordination polymers using heterocyclic dicarboxylic acids, including pyridine derivatives, has been reported. These polymers display interesting photoluminescent properties at room temperature, underscoring the potential of pyridine-based compounds in the development of new luminescent materials (Mahata & Natarajan, 2005).
Novel Organic Syntheses
Research into the nucleophilic ring opening and fragmentation of 1-aza-bicyclo[2.2.0]hexane derivatives has demonstrated the compound's thermal instability and high reactivity. This study provides valuable insights into the reactivity patterns of bicyclic amines, relevant to the chemistry of pyridine and its derivatives (Grob & Krasnobajew, 1964). Additionally, the synthesis and structural characterization of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl) derivatives, highlight the applicability of pyridine-based compounds in creating novel organic structures with potential pharmaceutical applications (Shen et al., 2012).
Catalytic Applications
Research into chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, has explored their potential in enantioselective reductions. This demonstrates the utility of pyridine derivatives in the field of asymmetric synthesis and catalysis (Talma et al., 1985).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for this compound could involve further exploration of its synthetic accessibility and potential biological activities. Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored . Therefore, more research is needed to fully exploit the rich chemical space surrounding the [2.1.1] platform .
Properties
IUPAC Name |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXIPOUSKNAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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